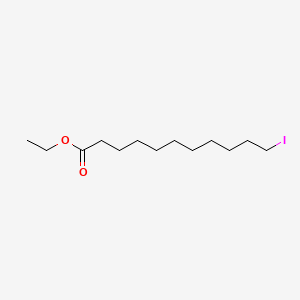
ethyl 11-iodoundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 11-iodoundecanoate: is an organic compound with the molecular formula C13H25IO2 . It is an ester derived from undecanoic acid, where the hydrogen atom at the 11th position is replaced by an iodine atom, and the carboxyl group is esterified with ethanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 11-iodoundecanoate can be synthesized through several methods. One common approach involves the reaction of undecanoic acid with iodine and a suitable esterifying agent, such as ethanol, under controlled conditions. Another method involves the use of Grignard reagents and organocopper(I) ate complexes. For instance, the reaction of undec-10-enylmagnesium chloride with methylcopper(I) generates a mixed copper(I) ate complex, which then reacts with this compound to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 11-iodoundecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding undecanoic acid esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products:
Oxidation: Formation of undecanoic acid or its derivatives.
Reduction: Formation of undecanoic acid esters.
Substitution: Formation of hydroxyl or amino-substituted undecanoic acid esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 11-iodoundecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of iodine-containing drugs.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and lubricants
Wirkmechanismus
The mechanism of action of ethyl 11-iodoundecanoate involves its ability to undergo various chemical transformations due to the presence of the iodine atom. The iodine atom can participate in electrophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the ester functional group allows for hydrolysis and other reactions that can modify the compound’s structure and properties .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 10-iododecanoate
- Ethyl 12-iodododecanoate
- Methyl 11-iodoundecanoate
Comparison: this compound is unique due to the position of the iodine atom on the 11th carbon, which influences its reactivity and the types of reactions it can undergo. Compared to ethyl 10-iododecanoate and ethyl 12-iodododecanoate, the position of the iodine atom affects the compound’s steric and electronic properties, leading to differences in reactivity and applications. Mthis compound, on the other hand, differs in the ester group, which can influence its solubility and reactivity in certain reactions .
Eigenschaften
CAS-Nummer |
53821-20-8 |
|---|---|
Molekularformel |
C13H25IO2 |
Molekulargewicht |
340.24 g/mol |
IUPAC-Name |
ethyl 11-iodoundecanoate |
InChI |
InChI=1S/C13H25IO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 |
InChI-Schlüssel |
MSUXYGAHHGIEFE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCI |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCI |
Key on ui other cas no. |
53821-20-8 |
Synonyme |
ethyl-11-iodoundecanoate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














